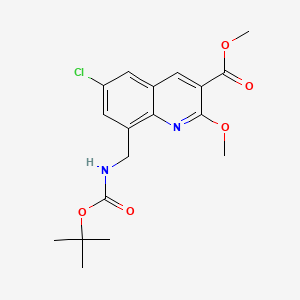
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Carboxylation: The carboxylate group can be introduced through carboxylation reactions using carbon dioxide and a suitable base.
Boc Protection: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反应分析
Types of Reactions
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like hydrogen peroxide.
Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium periodate.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted quinoline derivatives.
科学研究应用
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: May inhibit specific enzymes involved in biological processes.
DNA Intercalation: Potential to intercalate into DNA, disrupting replication and transcription.
Receptor Binding: May bind to specific receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Another compound with a Boc protecting group, used in similar synthetic applications.
tert-Butyloxycarbonyl-protected amino acid ionic liquids: Used in peptide synthesis and other organic reactions.
Uniqueness
Methyl 8-(((tert-butoxycarbonyl)amino)methyl)-6-chloro-2-methoxyquinoline-3-carboxylate is unique due to its specific quinoline core structure combined with the Boc protecting group, which provides stability and versatility in various chemical reactions.
属性
分子式 |
C18H21ClN2O5 |
|---|---|
分子量 |
380.8 g/mol |
IUPAC 名称 |
methyl 6-chloro-2-methoxy-8-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]quinoline-3-carboxylate |
InChI |
InChI=1S/C18H21ClN2O5/c1-18(2,3)26-17(23)20-9-11-7-12(19)6-10-8-13(16(22)25-5)15(24-4)21-14(10)11/h6-8H,9H2,1-5H3,(H,20,23) |
InChI 键 |
NRVWQFMQVYZSGN-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NCC1=C2C(=CC(=C1)Cl)C=C(C(=N2)OC)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


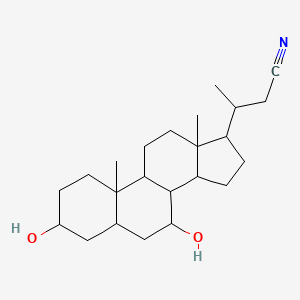
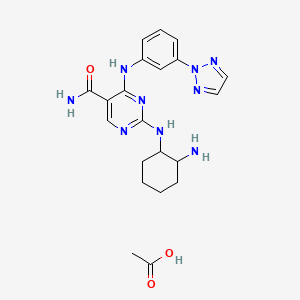
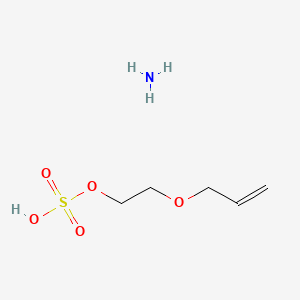
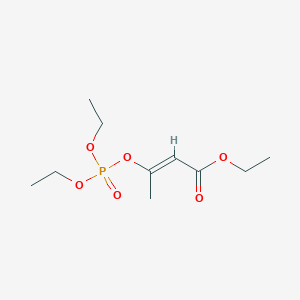
![3,4,8,9,10,11-hexahydrospiro[benzo[m][1]oxa[4,11]diazacyclotetradecine-6,4'-piperidine]-5,12(2H,7H)-dione](/img/structure/B12296512.png)
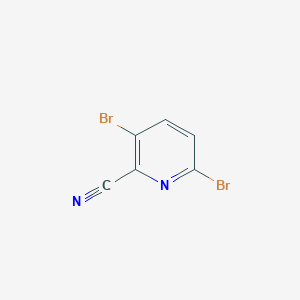
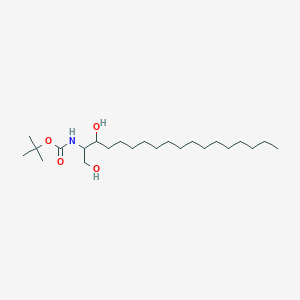

![4-((2-((Furan-2-ylmethyl)amino)-1H-benzo[d]imidazol-1-yl)methyl)benzonitrile](/img/structure/B12296527.png)
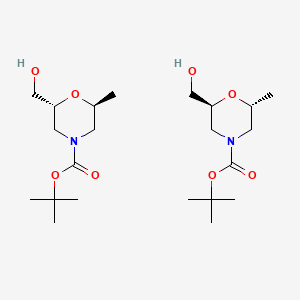
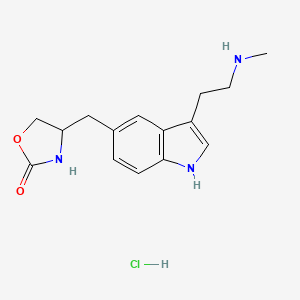
![tert-butyl 2-[(4-acetyloxy-2,6-dimethylphenyl)carbamoyl]piperidine-1-carboxylate](/img/structure/B12296533.png)
![(17-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B12296543.png)
![17-[2-[4-(diethylaminomethyl)-2-methoxyphenoxy]ethyl]-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12296554.png)
